![molecular formula C17H17N3O3 B2723042 3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808640-55-2](/img/structure/B2723042.png)
3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea
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Overview
Description
The compound “3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea” is an organic compound. It contains a urea group (-NH-CO-NH-) and an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom). The presence of the hydroxyphenyl group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, the azetidine ring, and the hydroxyphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The urea group might participate in hydrogen bonding, the azetidine ring might undergo ring-opening reactions, and the hydroxyphenyl group might undergo reactions typical of phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the hydroxyphenyl group might make it somewhat polar, and the azetidine ring might confer some degree of rigidity to the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-3-1-2-12(10-15)11-18-17(23)19-13-4-6-14(7-5-13)20-9-8-16(20)22/h1-7,10,21H,8-9,11H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCQCZULZDACCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea |
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